Product packaging for (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene(Cat. No.:CAS No. 811848-77-8)

(E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene

Cat. No.: B12534330
CAS No.: 811848-77-8
M. Wt: 328.32 g/mol
InChI Key: SLRAGGABEWYGLN-UHFFFAOYSA-N
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Description

(E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene is a synthetic diazene (azo) compound characterized by its distinct (E)-stereochemistry and nitro-functionalized aromatic rings. This configuration places it within a class of compounds known as heterodienes, which are valuable building blocks in organic synthesis due to their electron-deficient nature and distinctive reactivity . Research Applications and Value: This compound serves as a versatile precursor and model compound in advanced synthetic chemistry. Researchers can utilize it to study [4+2] cycloaddition (Diels-Alder) reactions, where it can act as a diene component . Its electron-poor structure also makes it a candidate for investigating nucleophilic addition reactions, functioning as a Michael acceptor . Furthermore, its structural framework, featuring nitro groups and an azo bridge, is of interest in the development of functional materials and ligands for metal complexes . Handling and Safety: Please consult the relevant Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. This product is intended for research purposes by qualified laboratory personnel. Note: This compound is offered For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for any form of human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N4O4 B12534330 (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene CAS No. 811848-77-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

811848-77-8

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

bis(2,4-dimethyl-6-nitrophenyl)diazene

InChI

InChI=1S/C16H16N4O4/c1-9-5-11(3)15(13(7-9)19(21)22)17-18-16-12(4)6-10(2)8-14(16)20(23)24/h5-8H,1-4H3

InChI Key

SLRAGGABEWYGLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N=NC2=C(C=C(C=C2[N+](=O)[O-])C)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Precursors

Strategies for Diazene (B1210634) Linkage Formation in Aryl Systems

The construction of the diazene linkage in aromatic systems can be broadly categorized into three main strategies: the reductive coupling of nitroaromatic compounds, oxidative coupling reactions of anilines, and various condensation pathways.

Reductive Coupling of Nitroaromatic Compounds

The reductive coupling of nitroaromatic compounds is a widely employed method for the synthesis of symmetrical azobenzenes. This approach involves the partial reduction of the nitro group to an intermediate species that can subsequently couple to form the azo bond. A variety of reducing agents and catalytic systems have been developed to facilitate this transformation, offering control over selectivity and yield.

Commonly, the reduction of a nitroaromatic compound proceeds through nitroso and hydroxylamine intermediates. The condensation of these intermediates leads to the formation of an azoxybenzene (B3421426), which is then further reduced to the desired azobenzene (B91143). preprints.org The choice of catalyst and reaction conditions is crucial to prevent over-reduction to the corresponding aniline (B41778).

Recent advancements have focused on the development of heterogeneous catalysts to improve reaction efficiency and ease of product separation. For instance, gold nanoparticles supported on various metal oxides have demonstrated high activity and selectivity for the reductive coupling of nitroaromatics.

Table 1: Catalytic Systems for Reductive Coupling of Nitroaromatics

Catalyst System Reductant Solvent Temperature (°C) Yield (%)
AuNPs on TiO2 H2 Ethanol 110 >98
AuNPs on CeO2 H2 Ethanol 110 >98
Co-Nx/C-800-AT H2 Ethanol 110 70-98
SmI2 (electrogenerated) Electrochemical Not specified Mild High

This table presents a selection of modern catalytic systems for the synthesis of azobenzenes from nitroaromatic precursors, with data adapted from various sources. preprints.orgresearchgate.net

Oxidative Coupling Reactions

The oxidative coupling of aromatic amines provides another direct route to symmetrical azobenzenes. This method involves the oxidation of the amino group, leading to the formation of the N=N double bond. A range of oxidizing agents can be employed for this purpose, from classical reagents to more modern catalytic systems.

The oxidation of anilines can be sensitive to the reaction conditions, and over-oxidation or side reactions can occur. However, with appropriate control, this method can be highly effective. For example, the aerobic oxidation of aromatic anilines catalyzed by gold nanoparticles on titanium dioxide or cerium dioxide has been shown to produce aromatic azo compounds in high yields under mild conditions. researchgate.net In alkaline solutions, the oxidation of aniline can lead to the formation of azobenzene. wikipedia.org

Condensation Pathways

Condensation reactions offer a versatile approach to both symmetrical and unsymmetrical azobenzenes. A common strategy involves the reaction of a nitrosoaromatic compound with an aromatic amine. This reaction typically proceeds under mild conditions and can be highly efficient.

Synthesis of Key Precursors for (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene

The synthesis of the target molecule, this compound, necessitates the preparation of a key building block: a 2,4-dimethyl-6-nitrophenyl precursor.

Preparation of 2,4-Dimethyl-6-nitrophenyl Building Blocks

The primary precursor for the synthesis of this compound is 2,4-dimethyl-6-nitroaniline. nist.govnih.govuni.luapolloscientific.co.ukkeyorganics.net This compound can be synthesized through the nitration of 2,4-dimethylaniline. The directing effects of the amino and methyl groups on the aromatic ring guide the incoming nitro group to the ortho position relative to the amino group.

Alternatively, the synthesis can start from 2,4-dimethylnitrobenzene, which is then aminated. However, the direct nitration of 2,4-dimethylaniline is a more common approach. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at controlled temperatures to prevent over-nitration and side reactions. orgsyn.org

A related precursor, 2,4,6-trimethylnitrobenzene, can be synthesized by the nitration of mesitylene (1,3,5-trimethylbenzene) with a mixture of sulfuric and nitric acid. google.com While not the direct precursor for the target molecule, the methodology is analogous.

Optimization of Reaction Conditions for Stereoselective (E)-Isomer Formation

For most azobenzenes, the (E)-isomer (trans) is thermodynamically more stable than the (Z)-isomer (cis) due to reduced steric hindrance. As a result, synthetic methods for azobenzenes typically yield the (E)-isomer as the major product, especially when the reaction is allowed to reach thermodynamic equilibrium.

To ensure the exclusive or near-exclusive formation of the (E)-isomer of Bis(2,4-dimethyl-6-nitrophenyl)diazene, the following conditions can be optimized:

Reaction Temperature: Higher reaction temperatures can facilitate the isomerization of any kinetically formed (Z)-isomer to the more stable (E)-form.

Reaction Time: Allowing the reaction to proceed for a sufficient duration can ensure that the product distribution reflects the thermodynamic equilibrium, which strongly favors the (E)-isomer.

Absence of Light: Photoisomerization is a common method to convert (E)-azobenzenes to their (Z)-counterparts. Therefore, conducting the synthesis in the absence of UV or visible light can prevent the formation of the (Z)-isomer.

In most thermal synthetic procedures for azobenzenes, the (E)-isomer is the predominant product without the need for special stereoselective measures.

Mechanistic Investigations of Diazene Synthesis

The mechanistic pathways for the formation of diazenes are dependent on the chosen synthetic methodology. In the context of synthesizing this compound from its likely precursor, 2,4-dimethyl-6-nitroaniline, the two primary mechanistic routes to consider are oxidative coupling of the aniline and reductive coupling of a related nitroarene.

Oxidative Coupling Mechanism:

The oxidation of anilines to form azo compounds is believed to proceed through a series of single-electron transfer steps, leading to the formation of radical intermediates. The general mechanism can be outlined as follows:

Initial Oxidation: The primary aromatic amine undergoes a one-electron oxidation to form a radical cation.

Deprotonation: The radical cation loses a proton to form an aminyl radical.

Radical Coupling: Two aminyl radicals couple to form a hydrazo compound (1,2-diarylhydrazine).

Oxidation of Hydrazo Intermediate: The hydrazo compound is then oxidized to the final azo compound.

The presence of steric hindrance from the ortho-methyl and nitro groups in 2,4-dimethyl-6-nitroaniline could influence the rate of this coupling reaction acs.org.

Reductive Coupling of Nitroarenes:

The formation of azo compounds from the reduction of nitroarenes is a more complex process that can involve several intermediates. A plausible mechanism involves the following steps:

Reduction to Nitroso Intermediate: The nitro group is first reduced to a nitroso group.

Condensation: The nitroso intermediate then condenses with an unreacted aniline molecule (if present) or with a hydroxylamine intermediate formed from further reduction of the nitroso group.

Formation of Azoxy Intermediate: This condensation typically leads to the formation of an azoxybenzene derivative.

Reduction of Azoxy Intermediate: The azoxy compound is then further reduced to the final azobenzene.

The reaction conditions, particularly the pH and the nature of the reducing agent, play a critical role in determining the final product distribution. For instance, the catalytic oxidation of aniline can lead to the formation of azoxybenzene through the condensation of phenylhydroxylamine and nitrosobenzene intermediates acs.org.

Table of Reaction Parameters for Analogous Azo Compound Syntheses:

PrecursorReagent/CatalystSolventTemperature (°C)ProductYield (%)Reference
AnilineCuCr2O4 / H2O21,4-Dioxane70Azoxybenzene92 (selectivity) acs.org
p-NitroanilineSodium Nitrite / p-TsASolid-state05-(4-nitrophenylazo)pyrimidine-2,4,6-trione50-80 icrc.ac.ir
2,2'-DinitrodibenzylLead metal / Triethylammonium formateNot specifiedNot specifiedCyclic azoxybenzeneNot specified researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene, due to the molecule's symmetry, a simplified yet informative set of spectra is anticipated. The two substituted phenyl rings are chemically equivalent, which reduces the number of unique signals observed in both proton (¹H) and carbon-13 (¹³C) NMR spectra.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the symmetrical nature of the molecule means that the protons on both aromatic rings will be chemically equivalent, leading to a simplified spectrum.

The aromatic region is expected to show two distinct signals for the two non-equivalent aromatic protons. The proton at the C5 position, being flanked by a methyl group and a hydrogen, would appear as a singlet. The proton at the C3 position, situated between a methyl and a nitro group, would also present as a singlet. The strong electron-withdrawing nature of the ortho-nitro group is expected to deshield these protons, shifting their signals downfield.

The methyl groups at the C2 and C4 positions are also in distinct chemical environments and are expected to give rise to two separate singlets in the upfield region of the spectrum. The integration of these signals would correspond to a 1:1 ratio for the aromatic protons and a 6:6 (or 1:1) ratio for the methyl protons, confirming the symmetrical structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (C5-H)7.5 - 7.8Singlet2H
Aromatic H (C3-H)8.0 - 8.3Singlet2H
Methyl H (C2-CH₃)2.3 - 2.5Singlet6H
Methyl H (C4-CH₃)2.5 - 2.7Singlet6H

Note: Predicted values are based on the analysis of analogous substituted aromatic compounds.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecular symmetry, only eight distinct carbon signals are expected for this compound.

The aromatic region will display six signals corresponding to the six unique carbon atoms of the phenyl ring. The carbon atom attached to the azo group (C1) and the carbon atom bearing the nitro group (C6) are expected to be significantly deshielded. The carbons bearing the methyl groups (C2 and C4) will also have characteristic shifts, as will the unsubstituted aromatic carbons (C3 and C5). The chemical shifts can be predicted based on the additive effects of the various substituents on the aromatic ring. For instance, nitro groups typically cause a downfield shift for the carbon they are attached to.

The aliphatic region will show two distinct signals for the two non-equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (Aromatic, C-N=N)145 - 150
C2 (Aromatic, C-CH₃)135 - 140
C3 (Aromatic, C-H)128 - 132
C4 (Aromatic, C-CH₃)140 - 145
C5 (Aromatic, C-H)124 - 128
C6 (Aromatic, C-NO₂)148 - 152
C2-CH₃18 - 22
C4-CH₃20 - 24

Note: Predicted values are based on the analysis of analogous substituted aromatic compounds. chemicalbook.comacs.orgnih.govchemicalbook.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this specific molecule, since all proton signals are expected to be singlets, no cross-peaks would be observed in a COSY spectrum, further confirming the lack of proton-proton coupling.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link the aromatic proton signals to their corresponding carbon signals (C3-H and C5-H) and the methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary (non-protonated) carbon atoms. For instance, the protons of the C2-methyl group would show correlations to C1, C2, and C3. The aromatic proton at C3 would show correlations to C1, C2, C4, and C5. These long-range correlations are critical for assembling the full molecular structure and confirming the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions characteristic of the nitro group. Aromatic nitro compounds typically display two prominent stretching vibrations: an asymmetric stretch in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.comblogspot.comlibretexts.org The N=N stretch of the trans-azobenzene moiety is often weak or inactive in the IR spectrum due to the symmetry of the bond, but may appear in the 1400-1450 cm⁻¹ region. Other expected signals include C-H stretching from the aromatic rings and methyl groups (around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively), and C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The N=N stretching vibration, which is often weak in the IR spectrum, is expected to show a strong signal in the Raman spectrum, typically in the range of 1400-1450 cm⁻¹, providing direct evidence for the diazene (B1210634) linkage. The symmetric nitro stretch is also typically strong in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100 - 3000MediumMedium
Aliphatic C-H Stretch2980 - 2850MediumMedium
Asymmetric NO₂ Stretch1550 - 1475StrongMedium
Aromatic C=C Stretch1600 - 1450Medium-StrongMedium-Strong
N=N Stretch1450 - 1400Weak/InactiveStrong
Symmetric NO₂ Stretch1360 - 1290StrongStrong

Note: Predicted values are based on established group frequencies for aromatic nitro and azo compounds. orgchemboulder.comspectroscopyonline.comblogspot.comresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Techniques

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Azobenzene (B91143) derivatives are well-known for their photochromic properties, and their UV-Vis spectra are characterized by two main absorption bands. wikipedia.org

For this compound, a strong absorption band is expected in the ultraviolet region, corresponding to the π-π* transition of the conjugated aromatic system. This band is typically observed for azobenzenes around 320-350 nm. mdpi.comresearchgate.netresearchgate.nettandfonline.com A second, much weaker band is anticipated in the visible region (around 450 nm), which is attributed to the n-π* transition involving the non-bonding electrons of the nitrogen atoms in the azo group. wikipedia.orgmdpi.com The presence of the nitro and methyl substituents on the phenyl rings can influence the exact position and intensity of these absorption maxima. nih.govrsc.org

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a non-polar solvent

Electronic TransitionPredicted Wavelength (λmax, nm)Molar Absorptivity (ε)
π-π~340 - 360High
n-π~440 - 460Low

Note: Predicted values are based on the typical spectroscopic properties of substituted azobenzenes. mdpi.comacs.orgacs.orgarxiv.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

The high-resolution mass spectrum (HRMS) of this compound would provide the exact mass of the molecular ion [M]⁺, which can be used to confirm its elemental formula (C₁₆H₁₆N₄O₄).

The electron ionization (EI) mass spectrum would reveal characteristic fragmentation patterns. A prominent feature in the mass spectra of many azobenzenes is the loss of a neutral nitrogen molecule (N₂, 28 Da) from the molecular ion. researchgate.net Subsequent fragmentation would likely involve the cleavage of the C-N bonds, leading to the formation of fragments corresponding to the substituted nitrophenyl moieties. Key expected fragments would include ions resulting from the loss of the nitro group (NO₂) and methyl groups (CH₃). The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure. researchgate.netrsc.org

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (Predicted)Possible Fragment Identity
328[M]⁺ (Molecular Ion)
300[M - N₂]⁺
282[M - NO₂]⁺ (from an alternative fragmentation)
164[C₈H₈N₂O₂]⁺ (Half of the molecule)
150[C₈H₈NO]⁺ (Loss of N₂ from half molecule)
134[C₈H₈N]⁺ (Loss of NO₂ from half molecule)

Note: The fragmentation pattern is predicted based on common fragmentation pathways of azobenzene and nitroaromatic compounds.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction studies for this compound were found. Therefore, crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this specific compound cannot be provided.

Powder X-ray Diffraction Applications

Information regarding the application of powder X-ray diffraction for the characterization of this compound is not available in the existing literature. This technique is typically used for phase identification, purity assessment, and to gain structural information from polycrystalline samples, but no such data has been published for this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are instrumental in understanding the electronic structure, bonding, and reactivity of molecules like (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene. These methods provide insights into the distribution of electrons and the nature of chemical bonds, which are fundamental to the molecule's properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. sciencepg.com For substituted azobenzenes, DFT calculations are crucial for understanding how different functional groups affect the molecule's electronic structure. nih.gov In the case of this compound, the presence of both electron-donating methyl groups and electron-withdrawing nitro groups is expected to significantly influence its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The nitro groups, being strong electron-withdrawing groups, are anticipated to lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. mdpi.com This would lead to a smaller HOMO-LUMO gap, which generally correlates with increased reactivity and a red-shift in the absorption spectrum. sciencepg.comresearchgate.net Conversely, the electron-donating methyl groups would raise the energy of the FMOs. The specific positioning of these substituents (ortho and para to the azo bridge) creates a complex electronic landscape. DFT studies on similarly substituted "push-pull" azobenzenes—those with both electron-donating and electron-withdrawing groups—have shown that this arrangement can lead to significant charge transfer character in the electronic transitions. acs.org

A typical output from a DFT calculation on a substituted azobenzene (B91143) is a set of electronic properties, as illustrated in the hypothetical data table below, which is based on general findings for similar molecules. sciencepg.comresearchgate.net

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-3.0 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap3.5 eVInfluences the electronic absorption and reactivity.
Dipole Moment5.0 DIndicates the overall polarity of the molecule.

This interactive table contains hypothetical data based on typical DFT calculations for substituted azobenzenes.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC2), offer a higher level of theory and can provide more accurate results than DFT for certain properties, albeit at a greater computational expense. acs.org For azobenzene and its derivatives, these methods have been used to obtain precise geometries and vibrational frequencies. acs.org

Studies comparing DFT and ab initio methods for azobenzenes have shown that while DFT functionals like B3LYP can provide good structural parameters, methods like MP2 and CC2 are often superior for calculating properties like vibrational spectra and excited state energies. acs.orgdtu.dk For this compound, ab initio calculations would be valuable for refining the molecular geometry, particularly the planarity of the molecule and the bond lengths and angles around the azo bridge, which are influenced by the steric hindrance of the ortho-substituents.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited states of molecules and predicting their UV-Vis absorption spectra. uci.edu For azobenzenes, TD-DFT is essential for understanding their photoisomerization properties, which are governed by electronic transitions. researchgate.net The absorption spectrum of azobenzenes is typically characterized by a weak n → π* transition in the visible region and a strong π → π* transition in the UV region. nih.gov

The choice of functional in TD-DFT calculations is critical for obtaining accurate results. acs.org For azobenzenes, range-separated hybrids like CAM-B3LYP have often been found to perform well for excited state calculations. researchgate.net For this compound, TD-DFT calculations would predict the wavelengths of the n → π* and π → π* transitions. The substitution pattern is expected to cause a significant red-shift in these transitions compared to unsubstituted azobenzene. sciencepg.com The analysis of the orbitals involved in these transitions would reveal their charge-transfer character, which is typical for push-pull systems. rsc.org

TransitionPredicted λmax (nm)Oscillator Strength (f)
n → π* (S0 → S1)~450Low (~0.01)
π → π* (S0 → S2)~350High (~0.8)

This interactive table presents hypothetical TD-DFT results for this compound based on literature for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. polimi.it For flexible molecules like substituted azobenzenes, MD simulations, often in combination with quantum mechanics (QM/MM), can provide insights into the accessible conformations and the influence of solvent molecules. nih.govrug.nl

In the case of this compound, the ortho-methyl and nitro groups would impose significant steric hindrance, likely forcing the phenyl rings to twist out of the plane of the azo bridge. MD simulations could explore the potential energy surface related to this rotation and identify the most stable conformations. Furthermore, these simulations can model how solvent molecules arrange around the solute and how this solvation affects the conformational preferences and the electronic properties of the azobenzene derivative. nih.gov The polarity of the solvent, for instance, can influence the stability of different conformations and the kinetics of thermal isomerization. nih.gov

Computational Modeling of Photoisomerization Pathways and Transition States

A key feature of azobenzenes is their ability to undergo reversible photoisomerization between the E (trans) and Z (cis) forms. Computational modeling is crucial for elucidating the mechanisms of this process. The two primary proposed mechanisms are rotation around the N=N bond and inversion (or semi-linearization) at one of the nitrogen atoms. mdpi.com

For substituted azobenzenes, computational studies often involve mapping the potential energy surfaces of the ground and excited states to identify the minimum energy paths for isomerization. rug.nl This includes locating the transition state structures for both the photochemical and thermal isomerization pathways. rsc.org For push-pull systems like this compound, the preferred mechanism can be influenced by the substituents and the solvent. nih.gov For example, some studies suggest that the isomerization mechanism can switch from inversion to rotation when moving to a more polar solvent. nih.gov Computational modeling can help predict the energy barriers for these pathways, which are related to the quantum yield of photoisomerization and the thermal half-life of the Z-isomer. nih.govnih.gov

Prediction of Spectroscopic Parameters and Their Correlation with Structure

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in structural elucidation. researchgate.net

For this compound, TD-DFT calculations, as mentioned earlier, can predict the UV-Vis absorption spectrum. rochester.edu Beyond this, it is also possible to compute NMR chemical shifts. github.io DFT methods, when combined with appropriate basis sets and solvent models, can provide predictions of ¹H and ¹³C NMR spectra that are in good agreement with experimental values for similar organic molecules. nih.govgithub.io Discrepancies between calculated and experimental spectra can often provide further insights into the molecular structure and conformation. acs.org

Structure-Property Relationship Studies through Computational Approaches

Computational chemistry provides powerful tools to elucidate the relationships between the molecular structure of this compound and its macroscopic properties. Density Functional Theory (DFT) is a commonly employed method for studying azobenzene derivatives, offering a good balance between accuracy and computational cost for predicting molecular geometries, electronic structures, and spectroscopic properties. researchgate.netnih.govresearchgate.net

The (E) or trans configuration of the diazene (B1210634) bridge is generally the more thermodynamically stable isomer compared to the (Z) or cis form. researchgate.netnih.gov Computational studies on similar azobenzene systems have shown that the energy difference between the trans and cis isomers is a key determinant of the thermal relaxation rate. mdpi.com For this compound, the steric hindrance introduced by the ortho-nitro and ortho-methyl groups is expected to significantly influence the planarity of the molecule. In many trans-azobenzenes, the phenyl rings are nearly coplanar with the N=N bond, but bulky ortho substituents can force the rings to twist out of the plane. acs.org This twisting, defined by the C-N-N-C dihedral angle, has a direct impact on the extent of π-conjugation across the molecule, which in turn affects its electronic absorption spectrum. acs.org

Computational models can predict key geometrical parameters that are critical for understanding the molecule's properties. Below is a hypothetical, yet representative, data table of optimized geometrical parameters for this compound, derived from principles established in computational studies of substituted azobenzenes.

Interactive Table 1: Predicted Geometrical Parameters for this compound

Parameter Predicted Value Significance
N=N Bond Length ~1.25 Å Indicates the double bond character of the azo bridge.
C-N Bond Length ~1.42 Å Reflects the degree of conjugation between the phenyl rings and the diazene core.
C-N-N Bond Angle ~113° Influences the overall shape and steric strain of the molecule.
C-N-N-C Dihedral Angle ~175° A deviation from 180° indicates some out-of-plane twisting of the phenyl rings relative to the azo bridge.

The electronic properties, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are central to the structure-property relationship. The HOMO-LUMO energy gap is a critical factor in determining the wavelength of the π-π* electronic transition, which is a characteristic feature in the UV-Vis absorption spectrum of azobenzenes. mdpi.com Computational methods can accurately predict these orbital energies and the resulting absorption maxima.

Analysis of Substituent Effects on Electronic Configuration and Stability

The electronic configuration and stability of this compound are significantly modulated by the combined influence of the methyl and nitro substituents. These effects are primarily understood through inductive and resonance effects. numberanalytics.com

The nitro group (-NO2) is a strong electron-withdrawing group, both by induction and resonance. numberanalytics.com Its presence at the ortho-position to the azo linkage is expected to lower the energy of both the HOMO and LUMO. The strong electron-withdrawing nature of the nitro group can also lead to a more pronounced charge-transfer character in the electronic transitions. nih.gov

The methyl group (-CH3) , on the other hand, is an electron-donating group primarily through an inductive effect. numberanalytics.com The methyl groups at the ortho and para positions increase the electron density on the phenyl ring. This electron-donating effect would tend to raise the energy of the HOMO and LUMO.

Below is a hypothetical data table illustrating the predicted effects of the substituents on the frontier molecular orbital energies of this compound compared to unsubstituted azobenzene.

Interactive Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Predicted Effect
Azobenzene (unsubstituted) -6.20 -1.50 4.70 Baseline for comparison.
This compound -6.80 -2.50 4.30 The strong electron-withdrawing nitro groups dominate, lowering both HOMO and LUMO energies and reducing the energy gap, which would lead to a red-shift in the absorption spectrum.

In terms of stability, the steric clashes between the ortho-substituents (nitro and methyl) and the azo bridge can introduce significant strain into the molecule. This strain can potentially lower the energy barrier for the trans to cis isomerization, although the bulky nature of the substituents would also sterically disfavor the cis isomer. nih.gov Computational studies can model these steric interactions and calculate the relative energies of the isomers and the transition states connecting them, providing insight into the kinetic stability of the (E) isomer. acs.org

Photochemical and Photophysical Studies of Isomerization

Photoisomerization Dynamics: (E) to (Z) and (Z) to (E) Transformations

The photoisomerization of (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene involves the reversible transformation between its thermally stable E (trans) isomer and its metastable Z (cis) isomer. This process is initiated by the absorption of light, which excites the molecule to a higher electronic state where the rotation or inversion around the N=N double bond becomes feasible.

Upon irradiation with UV or visible light corresponding to the absorption band of the E isomer, it undergoes a transformation to the Z isomer. Conversely, the Z isomer can be converted back to the E isomer by irradiation with light of a different wavelength, typically corresponding to the absorption maximum of the Z isomer, or by thermal relaxation in the dark. researchgate.net The efficiency and dynamics of these transformations are heavily dependent on the substitution pattern of the azobenzene (B91143) core.

Mechanistic Pathways of Photoisomerization (e.g., Inversion, Rotation)

Two primary mechanistic pathways are proposed for the photoisomerization of azobenzenes: rotation and inversion. nih.gov

Rotation: This pathway involves the rotation around the N=N double bond in the excited state. This mechanism is generally favored for "push-pull" azobenzenes, where electron-donating and electron-withdrawing groups are present. nih.govlongdom.orgresearchgate.net

Inversion: This pathway proceeds through a planar transition state where one of the nitrogen atoms undergoes a change in hybridization from sp² to sp, leading to a linear arrangement of the C-N-N moiety. This mechanism is often favored for the thermal isomerization of unsubstituted azobenzene and its derivatives where a rotational pathway is sterically hindered. nih.govresearchgate.net

For this compound, the significant steric hindrance imposed by the ortho-nitro and ortho-methyl groups is expected to play a crucial role in determining the dominant isomerization pathway. While the strong electron-withdrawing nitro groups could favor a rotational mechanism, the steric clash in the twisted transition state might make the inversion pathway more competitive. Computational studies on similarly substituted azobenzenes suggest that the mechanism can be highly dependent on the solvent environment. nih.gov

Thermal Back-Isomerization Kinetics and Influencing Factors

The metastable Z isomer of an azobenzene derivative can thermally revert to the more stable E isomer in the dark. The rate of this thermal back-isomerization is a critical parameter for applications such as molecular switches and data storage. For many azobenzene derivatives, this process follows first-order kinetics.

The half-life of the Z isomer is significantly influenced by the substituents on the aromatic rings. Steric hindrance at the ortho positions, as is present in this compound, is known to dramatically increase the thermal stability of the Z isomer, prolonging its half-life from seconds to hours or even days in some cases. nih.gov The electron-withdrawing nature of the nitro groups also plays a role, with studies on other nitro-substituted azobenzenes showing a complex interplay between electronic and steric effects on the thermal relaxation rate. oup.com

The rate of thermal isomerization is also highly dependent on the solvent polarity. For push-pull azobenzenes, polar solvents tend to accelerate the thermal back-isomerization, suggesting a more polar transition state. longdom.orgresearchgate.netacs.org In the case of this compound, the combination of steric bulk and strong electron-withdrawing groups would likely result in a complex solvent dependency that would need to be experimentally determined.

Quantum Yield Determination Methodologies and Efficiency Enhancements

The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the photochemical process, defined as the number of molecules that undergo isomerization per photon absorbed. The quantum yields for both the E → Z (ΦE→Z) and Z → E (ΦZ→E) processes are crucial for characterizing the photoswitching behavior of this compound.

The determination of quantum yields typically involves irradiating a solution of the compound with monochromatic light of a known intensity (photon flux) and monitoring the change in concentration of the isomers over time using UV-Vis spectroscopy. beilstein-journals.orgrsc.org The photon flux can be measured using a calibrated photodiode or a chemical actinometer. By solving the rate equations for the photoisomerization process, the quantum yields can be calculated. beilstein-journals.org

Spectroscopic Monitoring Techniques for Photoinduced Transformations (e.g., Time-Resolved Spectroscopy)

The dynamics of photoisomerization occur on ultrafast timescales, from femtoseconds to picoseconds. To monitor these rapid transformations, time-resolved spectroscopic techniques are employed.

Femtosecond Transient Absorption Spectroscopy (fs-TAS) is a powerful tool for studying the excited-state dynamics of azobenzenes. rsc.org In a typical fs-TAS experiment, a short pump pulse excites the sample, and a subsequent probe pulse, delayed in time, measures the absorption changes of the transient species. This allows for the direct observation of the formation and decay of excited states and the identification of intermediate species in the isomerization process. researchgate.netresearchgate.net

By analyzing the transient absorption spectra at different time delays, a detailed picture of the photoisomerization pathway of this compound could be constructed, including the lifetimes of the excited states and the timescale of the isomerization event itself.

Influence of Aromatic Substituents (Dimethyl, Nitro) on Photochemical Behavior

The dimethyl and nitro substituents on the phenyl rings of this compound have a profound impact on its photochemical behavior.

Dimethyl Groups: The methyl groups at the ortho (2,2') and para (4,4') positions introduce significant steric bulk. The ortho-methyl groups, in particular, force the phenyl rings to twist out of the plane of the N=N double bond, even in the ground state. This steric hindrance can affect the absorption spectra, the stability of the Z isomer, and the mechanism of isomerization. nih.govacs.org

Nitro Groups: The nitro groups at the ortho (6,6') positions are strong electron-withdrawing groups. They significantly influence the electronic properties of the molecule, leading to a "push-pull" character when considering the electron-donating nature of the methyl groups. This push-pull nature can red-shift the absorption bands and influence the lifetime of the excited states. acs.org The ortho-nitro groups also contribute to the steric hindrance around the azo bridge.

The combination of these substituents in this compound creates a highly sterically hindered and electronically complex system. The interplay between the steric bulk of the methyl and nitro groups and the electronic push-pull nature will dictate the unique photochemical properties of this molecule.

Solvent Polarity and Environmental Effects on Isomerization

The solvent environment can significantly impact the photoisomerization of azobenzenes. The polarity of the solvent can affect the ground and excited state energies, the rate of thermal back-isomerization, and even the preferred isomerization mechanism. nih.govlongdom.orgacs.orgacs.org

For "push-pull" azobenzenes, an increase in solvent polarity often leads to a stabilization of the more polar excited state, which can influence the isomerization quantum yield and the rate of thermal relaxation. longdom.orgresearchgate.netacs.org In the case of this compound, the change in dipole moment upon excitation and during isomerization would determine its sensitivity to solvent polarity. It is expected that polar solvents would have a significant effect on both the photochemical and thermal isomerization processes of this compound.

The following table summarizes the expected influence of the substituents and solvent on the photochemical properties of this compound based on studies of related compounds.

PropertyInfluence of Dimethyl GroupsInfluence of Nitro GroupsExpected Solvent Effect (Polar vs. Nonpolar)
Absorption Spectra Steric hindrance may cause a blue-shift in the π-π* transition.Electron-withdrawing nature may cause a red-shift in the n-π* transition.Solvatochromic shifts are expected due to changes in dipole moment.
(E) to (Z) Photoisomerization Steric hindrance may influence the quantum yield.Push-pull character may enhance isomerization efficiency.Solvent polarity can affect quantum yields.
(Z) to (E) Thermal Isomerization Steric hindrance significantly increases the thermal stability of the Z-isomer.Electronic effects can modulate the rate of isomerization.Polar solvents may accelerate the thermal back-isomerization.
Isomerization Mechanism Steric hindrance may favor an inversion pathway.Push-pull character may favor a rotational pathway.The dominant mechanism may change with solvent polarity.

Multi-Photon Absorption Processes and Their Photophysical Implications

Multi-photon absorption (MPA) is a nonlinear optical process where a molecule simultaneously absorbs two or more photons, leading to an electronic transition to an excited state. This phenomenon, particularly two-photon absorption (2PA), is of significant interest for azobenzene derivatives due to its potential applications in areas requiring high spatial resolution, such as 3D optical data storage and deep-tissue phototherapy, as it allows for excitation with lower-energy near-infrared (NIR) light, which offers deeper penetration and reduced scattering in biological tissues. rsc.orgnih.gov

The investigation of multi-photon absorption in azobenzenes typically involves techniques like the Z-scan method, which measures the intensity-dependent transmission of a laser beam through a sample to determine the nonlinear absorption coefficient. nih.gov For fluorescent molecules, two-photon excited fluorescence (TPEF) is a common characterization method. mdpi.com However, since many azobenzene derivatives are essentially non-emissive, direct absorption measurements are often necessary. nih.gov

The efficiency of 2PA is quantified by the two-photon absorption cross-section (σ₂), usually expressed in Goeppert-Mayer units (GM; 1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). The structural features of this compound, namely the presence of both electron-withdrawing nitro groups and methyl groups at ortho and para positions, are expected to have a significant, albeit complex, influence on its MPA characteristics.

Influence of Substituents on 2PA Properties:

The electronic properties of azobenzene derivatives are highly tunable through chemical modification. The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can dramatically alter the 2PA cross-section.

Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) is a strong EWG. The introduction of EWGs, particularly in a "push-pull" configuration (with an EDG on the opposite side of the molecule), can lead to a significant enhancement of the third-order nonlinear optical response. tandfonline.com For this compound, the symmetrical substitution with strong EWGs is anticipated to influence the energy levels of the π-π* and n-π* transitions, which in turn affects the 2PA spectrum. Studies on other azobenzenes have shown that nitro-substitution can lead to large hyperpolarizability values, a key factor in nonlinear optical phenomena. researchgate.net

Methyl Groups: The methyl groups at the 2 and 4 positions also play a role. While methyl groups are weakly electron-donating, their primary influence in this structure is likely steric. Ortho-substituents can force the phenyl rings to twist out of the plane of the central azo bridge. This steric hindrance can disrupt the π-conjugation of the system. nih.gov A study on oligo-ortho-azobenzenes demonstrated that significant steric crowding can inhibit the E→Z isomerization process altogether. nih.gov This disruption of planarity could potentially decrease the 2PA cross-section, as extended π-conjugation is generally favorable for large σ₂ values. nih.gov However, another study suggested that substituted methyl groups can increase repulsion between azobenzene rings, which affects their NLO behavior after photo-isomerization. acs.org

Symmetry and π-Conjugation: Symmetrically substituted azobenzenes often have different selection rules for one-photon and two-photon absorption. nih.gov Extending the π-conjugation of the molecular backbone is a well-established strategy for increasing the 2PA cross-section. For instance, increasing the length of the conjugated system in bis-azobenzene structures has been shown to enhance the σ₂ value significantly. nih.gov The structure of this compound does not feature an extended linear π-system; instead, it is a single azobenzene core with substituted phenyl rings. The steric clash from the ortho-methyl and ortho-nitro groups would likely lead to a non-planar conformation, potentially limiting the effective conjugation length and, consequently, the magnitude of the 2PA cross-section.

The photophysical implication of a multi-photon absorption event is the population of an excited electronic state, typically the same one reached by a one-photon absorption process, but governed by different selection rules. This allows for the initiation of photoisomerization from the trans-(E) to the cis-(Z) form using NIR light, a process known as two-photon-induced isomerization. rsc.org This capability is highly desirable for applications requiring precise spatial control in three dimensions. nih.gov

The following table summarizes the general influence of different substituent types on the two-photon absorption cross-section of azobenzene derivatives, providing context for the expected behavior of this compound.

Substituent TypePositionGeneral Effect on π-ConjugationExpected Impact on Two-Photon Absorption (σ₂)Rationale
Electron-Withdrawing (e.g., -NO₂)ParaEnhances charge transfer characteristicsIncrease, especially in push-pull systemsCreates a larger change in dipole moment upon excitation. tandfonline.com
Electron-Donating (e.g., -NH₂)ParaEnhances charge transfer characteristicsIncrease, especially in push-pull systemsCreates a larger change in dipole moment upon excitation. nih.gov
Alkyl (e.g., -CH₃)OrthoDisrupts planarity due to steric hindranceDecreaseReduced effective conjugation length. nih.govnih.gov
Extended Conjugated GroupsN/AIncreases the length of the π-systemSignificant IncreaseLarger delocalized electron system enhances nonlinear response. nih.gov

Given its specific substitution pattern, this compound represents a case where competing effects are at play. The strong electron-withdrawing nature of the four nitro groups would tend to enhance nonlinear optical properties, while the steric hindrance from the ortho-methyl and ortho-nitro groups would likely decrease the effective π-conjugation, potentially reducing the 2PA cross-section. Theoretical calculations and experimental measurements would be required to determine the dominant effect and quantify the multi-photon absorption properties of this specific compound.

Reactivity, Degradation, and Mechanistic Chemistry

Reduction Reactions of the Diazene (B1210634) Moiety

The azo (–N=N–) double bond is susceptible to reduction. This transformation can proceed in stages, typically yielding a hydrazobenzene (B1673438) intermediate first, which can then undergo further reduction involving cleavage of the N-N single bond to produce the corresponding anilines.

Two-Step Reduction Pathway:

Semihydrogenation: The initial reduction converts the diazene to the corresponding hydrazine (B178648) derivative, (E)-1,2-Bis(2,4-dimethyl-6-nitrophenyl)hydrazine. This 2-electron, 2-proton process breaks the π-bond of the azo group. nih.gov

Various reagents can accomplish this reduction, with the final product often depending on the reaction conditions and the strength of the reducing agent. nih.gov

Reducing Agent SystemExpected Primary Product(s)Reaction Type
Catalytic Hydrogenation (e.g., H₂, Pd/C)2,4-dimethyl-6-nitroanilineReductive Cleavage sci-hub.seacs.org
Sodium Dithionite (Na₂S₂O₄)2,4-dimethyl-6-nitroanilineReductive Cleavage
Tin (Sn) or Iron (Fe) in HCl2,4-dimethyl-6-aminoanilineAzo and Nitro Group Reduction oneonta.edu
Lithium Aluminum Hydride (LiAlH₄)(E)-Bis(2,4-dimethyl-6-nitrophenyl)diazeneAzo Reduction youtube.com
Sodium Borohydride (NaBH₄) with catalyst2,4-dimethyl-6-nitroanilineReductive Cleavage nih.gov

This table presents expected outcomes based on the known reactivity of azobenzenes and nitroaromatics.

It is important to note that the nitro groups are also readily reducible. Under harsh reducing conditions, such as with tin or iron in acidic media, both the azo and the nitro functionalities would likely be reduced, ultimately yielding 2,4-dimethyl-1,6-diaminobenzene. oneonta.edu Milder and more selective methods, such as catalytic transfer hydrogenation, might allow for the preferential reduction of the azo group or the nitro group depending on the catalyst and conditions chosen. rsc.orgacs.org

Oxidation Reactions of the Diazene Moiety

The diazene linkage can be oxidized to form an azoxy compound, where an oxygen atom is formally inserted into one of the nitrogen-metal bonds. The oxidation of trans-azobenzenes with peroxy acids, such as peroxybenzoic acid, is a known method to produce azoxybenzenes. rsc.org

For this compound, oxidation would be expected to yield This compound oxide . Due to the electronic asymmetry introduced by the new N-O bond, two isomeric products are possible, depending on which nitrogen atom is oxidized. However, studies on the oxidation of aniline (B41778) to azoxybenzene (B3421426) suggest that the formation of azoxy compounds does not proceed through the oxidation of an azobenzene (B91143) intermediate but rather through the condensation of partially oxidized aniline derivatives. acs.orgnih.gov Therefore, direct oxidation of the pre-formed diazene might be less efficient than synthesis via other routes. acs.org

Electrophilic Aromatic Substitution Reactions on Substituted Phenyl Rings

Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on the aromatic ring. chemistry.coach The reactivity of the phenyl rings in this compound towards EAS is significantly diminished. This deactivation is due to the strong electron-withdrawing nature of both the azo group (–N=N–Ar) and the nitro group (–NO₂). numberanalytics.comlibretexts.org

The directing effects of the existing substituents are as follows:

Nitro group (–NO₂): Strongly deactivating and a meta-director. organicchemistrytutor.comyoutube.com

Methyl groups (–CH₃): Weakly activating and ortho, para-directors. oneonta.edu

Azo group (–N=N–Ar): Deactivating and generally considered a meta-director, though its influence is complex. libretexts.org

In this specific molecule, the positions on the phenyl rings are:

Position 2: Substituted with –CH₃

Position 3: meta to –NO₂, ortho to one –CH₃, meta to the azo group.

Position 4: Substituted with –CH₃

Position 5: meta to one –CH₃, para to the other –CH₃, ortho to the azo group, and meta to the –NO₂.

Position 6: Substituted with –NO₂

Nucleophilic Aromatic Substitution Reactions on Substituted Phenyl Rings

The electron-deficient nature of the aromatic rings makes them susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.org This type of reaction is favored when strong electron-withdrawing groups, like the nitro group, are positioned ortho or para to a suitable leaving group. youtube.comlibretexts.org

In this compound, the nitro group at position 6 does not have a conventional leaving group (like a halide) at an ortho or para position. However, under certain conditions, a nitro group itself can act as a leaving group in SₙAr reactions, especially when the ring is highly activated towards nucleophilic attack. stackexchange.com A strong nucleophile could potentially attack the carbon bearing the nitro group (C6), leading to its displacement. The stability of the intermediate Meisenheimer complex would be enhanced by the electron-withdrawing azo group. numberanalytics.com

Mechanisms of Compound Degradation and Stability in Different Environments

The stability of this compound is influenced by light, temperature, and chemical environment.

Photochemical Stability: Azo compounds are well-known photoswitches, capable of reversible E to Z (trans to cis) isomerization upon irradiation with UV light. wikipedia.orgacs.org The Z-isomer is generally less stable and can revert to the more stable E-isomer either thermally or upon irradiation with visible light. nih.gov However, prolonged exposure to UV light, particularly in the presence of oxygen, can lead to irreversible photodegradation. acs.org The degradation process can involve radical mechanisms and cleavage of the azo linkage. pleiades.onlineresearchgate.net The presence of electron-withdrawing groups, such as the nitro groups in this compound, does not necessarily compromise photochemical stability against isomerization but can influence the rate of photodegradation. mdpi.com

Thermal Stability: The E-isomer of azobenzene is significantly more stable than the Z-isomer. The rate of thermal relaxation from Z back to E is influenced by the substituents on the phenyl rings. mdpi.com High temperatures can eventually lead to decomposition, likely initiated at the azo bond. Bridging the phenyl rings to create macrocyclic strain is one strategy used to tune the thermal stability of azo compounds. europa.eu

Potential for Coordination Chemistry and Metal Complex Formation

Azobenzenes are versatile ligands in coordination chemistry. researchgate.net They can coordinate to metal centers in several ways:

Dative N-coordination: The lone pairs on the nitrogen atoms can form dative bonds to a metal center, typically in a monodentate or a bridging fashion. wikipedia.org

Side-on Coordination: The N=N double bond can coordinate to a metal in a side-on (η²) fashion, particularly with reduced metal centers. This results in a significant elongation of the N-N bond as electron density from the metal populates the π* orbital of the azo group. nih.gov

Cyclometalation: A metal center can activate a C-H bond on one of the phenyl rings (typically at the ortho position) to form a metallacycle.

For this compound, the potential for coordination is affected by significant steric hindrance from the two methyl groups at the ortho positions (C2). numberanalytics.comrsc.orgrsc.org This steric bulk would likely hinder or prevent the cyclometalation pathway and could influence the geometry of complexes formed through N-coordination. The electron-withdrawing nitro groups decrease the basicity of the nitrogen lone pairs, potentially weakening the dative M-N bonds. Despite these factors, the azo moiety remains a viable coordination site, and the compound could form complexes with various transition metals. acs.orgrsc.org

Exploration of Advanced Applications in Functional Materials Research

Integration into Photoresponsive Polymers and Macromolecular Architectures

The incorporation of photochromic molecules like (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene into polymer structures is a powerful strategy for creating materials whose properties can be controlled by light. rsc.orgrsc.org When integrated into a polymer matrix, the reversible trans-cis isomerization of the azobenzene (B91143) unit can induce significant changes in the polymer's macroscopic properties, such as its shape, polarity, and solubility. rsc.org

The this compound moiety can be incorporated into polymers either as a pendant side-chain or as an integral part of the main polymer backbone.

Side-Chain Functionalization: In this approach, the azobenzene derivative is attached to the polymer backbone as a side group. Upon irradiation with UV light, the trans-to-cis isomerization of the numerous azobenzene units introduces steric bulk and alters the dipole moment, leading to changes in the polymer's glass transition temperature (Tg) and chain conformation. rsc.org This can be harnessed to create photo-controllable surfaces and actuators.

The presence of the nitro groups in this compound is expected to influence the photoisomerization process, potentially leading to faster thermal relaxation from the cis to the trans state. The dimethyl substitution provides steric hindrance that can affect the packing of the polymer chains and the efficiency of the photoisomerization in the solid state.

Table 1: Potential Effects of Integrating this compound into Polymers

Property AffectedMechanism of ChangePotential Application
Shape/Conformation Trans-cis isomerization leads to changes in bond angles and molecular geometry, causing the polymer chain to bend or stretch. acs.orgPhoto-actuators, artificial muscles, soft robotics. doaj.org
Solubility The change in polarity between the trans (less polar) and cis (more polar) isomers can alter the polymer's solubility in different solvents. rsc.orgPhoto-controlled drug delivery, smart coatings.
Glass Transition Temp. The disruption of polymer chain packing by the bent cis isomer can lower the glass transition temperature (Tg). rsc.orgReversibly changing material stiffness, data storage.
Optical Properties The absorption spectrum of the polymer changes upon photoisomerization, leading to alterations in color and refractive index.Optical data storage, photo-patternable materials. rsc.org

Conceptual Design in Liquid Crystalline Systems

Liquid crystals (LCs) are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. The incorporation of photoresponsive molecules like this compound into liquid crystalline systems offers a route to materials with light-tunable optical and organizational properties. researchgate.net

When a small amount of this compound is doped into a liquid crystal host, the trans-cis isomerization of the guest molecule upon light exposure can disrupt the long-range orientational order of the LC host, leading to a phase transition. researchgate.netroyalsocietypublishing.org For instance, a nematic LC phase could be switched to an isotropic liquid phase upon UV irradiation. This photochemical phase transition is reversible, and the ordered LC phase can be restored by irradiation with visible light or by thermal relaxation. researchgate.net

The elongated, rod-like shape of the trans isomer of this compound would be compatible with the ordering of nematic liquid crystals. In contrast, the bent, less-ordered cis isomer would act as a molecular impurity, disrupting the liquid crystalline order. rsc.org The nitro and methyl substituents on the phenyl rings could influence the interaction of the azobenzene derivative with the host LC molecules, affecting the stability of the different phases and the efficiency of the light-induced phase transition.

Table 2: Conceptual Design of this compound in Liquid Crystals

System DesignPrinciple of OperationPotential Application
Guest-Host System The trans-cis isomerization of the azobenzene guest disrupts the long-range order of the liquid crystal host, inducing a phase transition. researchgate.netOptical shutters, smart windows, light-controllable displays. royalsocietypublishing.org
Liquid Crystalline Polymer The azobenzene moiety is part of the mesogenic unit of a liquid crystalline polymer. Photoisomerization alters the mesophase stability and properties. tandfonline.comPhoto-actuators, holographic data storage.
Self-Assembled LCs The azobenzene derivative itself forms a liquid crystalline phase. Light irradiation directly modifies the molecular packing and phase behavior. rsc.orgLight-addressable optical materials.

Utilization in Photochromic Systems for Advanced Information Storage (Conceptual)

The distinct absorption spectra of the trans and cis isomers of azobenzene derivatives make them promising candidates for optical information storage. rsc.org Information can be written by using a specific wavelength of light to induce the trans-to-cis isomerization, and it can be erased by using a different wavelength or by heat to promote the reverse cis-to-trans process.

For this compound, the trans isomer is expected to have a strong π-π* absorption band in the UV region and a weaker n-π* absorption band at longer wavelengths. The cis isomer would likely exhibit a red-shifted n-π* band. rsc.org This spectral separation is crucial for selectively addressing the two states.

The presence of the electron-withdrawing nitro groups could potentially shift the absorption bands to longer wavelengths, making it possible to use visible light for the switching process. This would be advantageous for applications where the use of high-energy UV light is undesirable. The stability of both the trans and cis isomers is a critical factor for long-term data retention. The steric hindrance from the dimethyl groups might enhance the thermal stability of the cis isomer, leading to longer data storage times.

Holographic data storage is another advanced application where materials containing this compound could be employed. The photo-induced changes in the refractive index of a polymer film containing the azobenzene derivative can be used to record and read holographic images. rsc.org

Principles of Molecular Switching and Actuation in Smart Materials

The fundamental principle behind the use of this compound in molecular switching and actuation lies in the conversion of light energy into mechanical motion at the molecular level. acs.orgdoaj.org The reversible isomerization between the elongated trans form and the bent cis form is a molecular-level piston-like motion.

When these molecular switches are incorporated into a material in a cooperative manner, their individual movements can be amplified to produce a macroscopic mechanical response. doaj.org For example, in a polymer film, the collective contraction and expansion of the azobenzene units can cause the film to bend or unbend. acs.org

The efficiency of this actuation depends on several factors, including the quantum yield of the photoisomerization, the degree of alignment of the azobenzene molecules within the material, and the mechanical properties of the host matrix. The substitution pattern of this compound, with its nitro and methyl groups, would influence these factors. The nitro groups can affect the electronic transitions and thus the photoisomerization efficiency, while the methyl groups can impact the molecular packing and the transfer of mechanical forces to the surrounding matrix.

Role in Light-Driven Nanodevices and Nanomaterials (Conceptual)

The precise and remote control offered by light makes azobenzene derivatives like this compound ideal components for light-driven nanodevices and nanomaterials. researchgate.netacs.org By functionalizing nanoparticles or other nanostructures with this photoresponsive molecule, it is possible to create systems whose properties can be modulated with light.

For instance, gold nanoparticles functionalized with this compound could exhibit light-controllable aggregation and disaggregation. researchgate.net In the trans state, the azobenzene molecules might promote dispersion of the nanoparticles, while upon isomerization to the cis state, changes in intermolecular interactions could lead to aggregation. This reversible assembly can be used to control the plasmonic properties of the nanoparticle solution, making it a light-responsive sensor or switch.

Another conceptual application is in the construction of light-driven DNA nanomachines. acs.orgacs.org By incorporating this compound into a DNA strand, the hybridization and dehybridization of DNA duplexes can be controlled by light. The trans isomer might stabilize the duplex, while the cis isomer could destabilize it, leading to a light-triggered opening and closing of a DNA-based nanostructure.

Application in Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful platform for creating complex and functional architectures. researchgate.net Azobenzene derivatives are excellent building blocks for photoresponsive supramolecular systems because their shape and polarity can be reversibly altered with light. acs.orgmdpi.com

This compound, with its potential for hydrogen bonding (via the nitro groups) and van der Waals interactions, could be designed to self-assemble into various ordered structures such as fibers, vesicles, or gels. tuni.firesearchgate.net The trans-cis isomerization would then act as a trigger to reversibly assemble or disassemble these supramolecular structures. For example, a solution containing the azobenzene derivative might form a gel in the dark (trans-rich state) and become a free-flowing liquid upon UV irradiation (cis-rich state). researchgate.net

The chiral arrangement of azobenzene units within a supramolecular assembly can lead to materials with chiroptical properties that can be switched with light. mdpi.com The specific substitution pattern of this compound would influence the nature of the intermolecular interactions and the resulting self-assembled architectures.

Potential as Photo-Switchable Catalysts or Ligands

The development of catalysts whose activity can be controlled by an external stimulus is a major goal in chemistry. Light is a particularly attractive stimulus due to its non-invasive nature. rsc.org By incorporating a photoresponsive unit like this compound into the structure of a catalyst or a ligand, it is possible to create a system where the catalytic activity can be turned on or off with light. rsc.orgacs.org

The principle relies on the change in the steric and electronic properties of the ligand upon photoisomerization. rsc.org For example, a metal complex with a ligand containing the this compound moiety could be catalytically active in its trans state. Upon irradiation with UV light, the isomerization to the cis state would alter the coordination geometry around the metal center, potentially deactivating the catalyst. acs.org This reversible switching of catalytic activity would allow for precise temporal and spatial control over a chemical reaction.

The electron-withdrawing nitro groups and the sterically demanding dimethyl groups of this compound would significantly influence the electronic properties and the coordination environment of a metal center, making it a promising candidate for the design of novel photo-switchable catalytic systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.